Pravastatin-d3 Sodium Salt (major)
Overview
Description
Pravastatin-d3 Sodium Salt (major) is a lipid-regulating drug . It is a competitive hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor . This drug is readily absorbed and less potent in comparison to atorvastatin and rosuvastatin .
Synthesis Analysis
The methods that have been reported for the synthesis of this drug include various physical methods such as X-ray powder diffraction pattern, thermal methods, melting point, and differential scanning calorimetry .
Molecular Structure Analysis
The molecular formula of Pravastatin-d3 Sodium Salt (major) is C23 2H3 H32 O7 . Na . The molecular weight is 449.53 . The structure of pravastatin has been studied using various techniques such as ultraviolet spectrum, vibrational spectrum, nuclear magnetic resonance spectra, and mass spectrum .
Chemical Reactions Analysis
The chemical stability of the solution performed with HPLC-DAD analysis shows peaks’ overlapping, which are characteristic of pravastatin, and correspondence of the concentration of the active ingredient in the solution .
Physical And Chemical Properties Analysis
Pravastatin sodium is a lipid-regulating drug. It includes nomenclature, formulae, elemental composition, solubility, appearance, and partition coefficient .
Scientific Research Applications
Pharmaceutical Toxicology
Application Summary
Pravastatin-D3 Sodium Salt is used as a reference standard in pharmaceutical toxicology . It’s a cardiac drug and beta blocker .
Method of Application
The specific methods of application or experimental procedures for this use case are not detailed in the available resources.
Results or Outcomes
The outcomes of using Pravastatin-D3 Sodium Salt as a reference standard in pharmaceutical toxicology are not specified in the available resources.
Pharmacy and Drug Delivery
Application Summary
Pravastatin-D3 Sodium Salt is used in the development of enteral delivery systems . Compounding solid oral dosage forms into liquid preparations is a common practice for administering drug therapy to patients with swallowing difficulties . This is particularly relevant for those on enteral nutrition .
Method of Application
Pravastatin tablets were compounded into two liquid formulations and administered through three independent tubes for ten cycles . The drug amount was quantified upstream and downstream of the tubes both with and without different (fiber content) nutritional boluses .
Results or Outcomes
When the liquid formulation was pumped through the tubes, a statistically significant reduction in the pravastatin administered (between 4.6% and 11.3%) was observed . The co-administration of different nutritional boluses or the compounding procedure did not affect the general results . Pravastatin loss appears unavoidable when administered via the enteral tube .
Drug Interaction Studies
Application Summary
Pravastatin-D3 Sodium Salt is used in drug interaction studies . It’s important to understand how pravastatin interacts with other medicines and herbal supplements .
Results or Outcomes
The outcomes of using Pravastatin-D3 Sodium Salt in drug interaction studies are not specified in the available resources.
Cardiovascular Disease Treatment
Application Summary
Pravastatin sodium tablets are indicated to reduce the risk of myocardial infarction, myocardial revascularization procedures, and cardiovascular mortality in adults with elevated low-density lipoprotein (LDL) cholesterol .
Results or Outcomes
The outcomes of using Pravastatin-D3 Sodium Salt in the treatment of cardiovascular diseases are not specified in the available resources.
Development of Mucoadhesive Multiparticulate Sustained Drug Delivery System
Application Summary
Pravastatin-D3 Sodium Salt is used in the development of a mucoadhesive multiparticulate sustained drug delivery system . This is particularly relevant for pravastatin sodium, a highly water-soluble and poorly bioavailable drug, unstable at gastric pH .
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-ZJDKIXRVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pravastatin-d3 Sodium Salt (major) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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